molecular formula C5H6N4 B3085228 2-(4-amino-1H-pyrazol-1-yl)acetonitrile CAS No. 1152842-04-0

2-(4-amino-1H-pyrazol-1-yl)acetonitrile

Cat. No. B3085228
CAS RN: 1152842-04-0
M. Wt: 122.13 g/mol
InChI Key: XMHXCZMZXXAHRY-UHFFFAOYSA-N
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Description

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is a brown solid at room temperature .


Synthesis Analysis

The synthesis of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile can be achieved through the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . The specific synthesis method can be optimized based on actual needs .


Molecular Structure Analysis

The InChI code for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile is 1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 . This indicates the presence of a pyrazole ring and an acetonitrile group in the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(4-amino-1H-pyrazol-1-yl)acetonitrile are not found in the search results, it is known that this compound is an important organic synthesis intermediate and is widely used in the fields of medicine, pesticides, and dyes . It can be used to synthesize a variety of organic compounds, such as biologically active molecules and drugs .


Physical And Chemical Properties Analysis

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a brown solid at room temperature . It has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 349.5±22.0 °C . It is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .

Scientific Research Applications

Safety And Hazards

The safety information for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile is not fully researched . It may cause irritation to the eyes, skin, and respiratory tract, and should be avoided from inhalation, skin, and eye contact . Personal protective equipment such as laboratory gloves, goggles, and protective clothing should be worn during operation . In case of accidental contact, rinse immediately with plenty of water and seek medical help if necessary .

Future Directions

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is a significant organic synthesis intermediate and has broad applications in various fields such as medicine, pesticides, and dyes . Its future directions would likely involve further exploration of its potential applications in these fields .

properties

IUPAC Name

2-(4-aminopyrazol-1-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHXCZMZXXAHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

122.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-pyrazol-1-yl)acetonitrile

CAS RN

1152842-04-0
Record name 2-(4-amino-1H-pyrazol-1-yl)acetonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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